molecular formula C12H9ClN4O2 B1456724 5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one CAS No. 1236670-87-3

5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one

Cat. No. B1456724
M. Wt: 276.68 g/mol
InChI Key: XCBQURRLOOQIGS-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one, also known as CMP-oxazolone, is a synthetic small molecule that has been studied for its potential therapeutic applications. CMP-oxazolone has been shown to have a wide range of biological activities, such as anti-inflammatory, anti-cancer and anti-viral effects. CMP-oxazolone has also been investigated for its ability to modulate the activity of various enzymes and receptors.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate This study discusses the synthesis and detailed structural analysis of a compound with a benzo[d]oxazole structure. The structural confirmation was achieved through methods like IR, 1H and 13C NMR spectroscopy, and X-ray single crystal structure determination. The compound exhibited specific intramolecular hydrogen bonds and torsion angles, highlighting its intricate molecular architecture (Marjani, 2013).

Crystallography and Molecular Configuration

Crystal and Molecular Structures of Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and Benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine This paper provided crystal structures for compounds with chloro-methylpyrimidin-ylamine components, revealing significant hydrogen-bonding interactions and layer structures within the crystals. This insight is crucial for understanding the molecular configuration and potential applications of such compounds (Odell et al., 2007).

Biological Activity and Molecular Docking

Insight into the Halogen Bonding between PA-1 Ligand and Pyruvate Dehydrogenase Complex E1 Component by Crystal Structure, DFT Calculation, and Molecular Docking This research explored the binding mode of a compound similar in structure to 5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one. It emphasized the role of intermolecular hydrogen bonding and halogen bonding in biological activities and molecular docking, providing a foundation for understanding how similar compounds could interact at the molecular level (He et al., 2020).

Antibacterial Evaluation

Thiazolo[4,5-d]pyrimidines Synthesis and Antibacterial Evaluation

The study synthesized derivatives similar to the 5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one and assessed their antibacterial properties. This research could be significant in evaluating the potential antibacterial application of similar compounds (Rahimizadeh et al., 2011).

properties

IUPAC Name

5-[(2-chloro-5-methylpyrimidin-4-yl)amino]-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2/c1-6-5-14-11(13)17-10(6)15-7-2-3-9-8(4-7)16-12(18)19-9/h2-5H,1H3,(H,16,18)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBQURRLOOQIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC3=C(C=C2)OC(=O)N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one

Synthesis routes and methods I

Procedure details

To a vial with 5-aminobenzo[d]oxazol-2(3H)-one (300.1 mg, 2.0 mmol) and 2,4-dichloro-5-methylpyrimidine (423.8 mg, 2.6 mmol), MeOH (8 mL) and H2O (2 mL) were added. The turbid mixture was stirred at room temperature for 64 h. Precipitate from reaction mixture was collected by filtration, washing with EtOAc (3 mL×2), and was further dried in vacuo. 5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one was obtained as an off-white solid: 394 mg (71% yield); 1H NMR (300 MHz, DMSO) δ 11.68 (br s, 1H), 8.62 (s, 1H), 7.94 (d, J=0.8, 1H), 6.97 (d, J=2.0, 1H), 6.82 (d, J=8.1, 1H), 6.74 (dd, J=2.0, 8.1, 1H), 2.15 (s, 3H); LCMS (M+) m/z 277.10.
Quantity
300.1 mg
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reactant
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423.8 mg
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8 mL
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2 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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